{2-[(2-Chlorobenzyl)thio]phenyl}amine hydrochloride
Description
{2-[(2-Chlorobenzyl)thio]phenyl}amine hydrochloride is a substituted aromatic amine characterized by a 2-chlorobenzylthio group attached to a phenyl ring, with a primary amine functional group. This compound is primarily utilized in the synthesis of phenothiazine derivatives, which are of interest in pharmaceutical research due to their diverse biological activities . The synthesis involves reacting 2-aminobenzenethiol with 2-chloro-1-nitrobenzene derivatives, followed by acetylation and Smiles rearrangement, a method optimized for introducing substituents at specific positions on the phenothiazine core .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNS.ClH/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15;/h1-8H,9,15H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJVRYKRQCSVCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=CC=C2N)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {2-[(2-Chlorobenzyl)thio]phenyl}amine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with aniline to form the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction times ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro group if present, converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
{2-[(2-Chlorobenzyl)thio]phenyl}amine hydrochloride is an organic compound featuring a thioether linkage and an aromatic amine structure, with the molecular formula . The presence of a central amine group and a chlorobenzyl substituent indicates its potential in medicinal chemistry.
Potential Applications
The applications of this compound include:
- Medicinal Chemistry The compound is recognized for potential applications in medicinal chemistry due to its central amine group.
- Pharmacology and Organic Synthesis Its structural features suggest significant biological activity, making it of interest in pharmacology and organic synthesis.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities. Examples of compounds with structural or functional similarities include:
- 4-Chloroaniline Contains a chloro-substituted aniline and is known for its use in dye manufacturing.
- Benzothiazole derivatives Contains a benzothiazole ring and exhibits diverse biological activities.
- 2-Aminothiazole Contains a thiazole ring and is notable for anticancer properties.
These compounds are notable for their distinct biological activities and synthetic routes, highlighting the uniqueness of this compound within this chemical class.
Thiazole Derivatives and their Activities
Thiazole-bearing molecules, including those in clinical trials, have major classes as treatment drugs . Examples include:
- Anticonvulsant Activity Compound 1 , 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, displayed anticonvulsant properties, eliminating the tonic extensor phase and affording 100% protection . Analogue 2 , 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, displayed the most activity, with a median anti-PTZ effective dose (ED . Compounds 4b 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide, and 5 (2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl)acetic acid ethyl ester demonstrated strong anticonvulsant action in both models .
- Anticancer properties Compound 20 was shown to be the most active for human glioblastoma U251 cells and human melanoma WM793 cells, possibly due to the presence of benzofuran ring .
- Cytotoxicity against several cancer cell lines Among the generated thiazoles, analogue 21 and others exhibited promising anticancer potential as well as cell line selectivity. The highest activity of this compound might be due to the presence of a methoxy group on different positions of the phenyl ring attached to the second position of the thiazole ring and fluorine substitution on the 5 position of the indole ring (IC . Compounds 24a and 24b showed remarkable activity against colon carcinoma HCT-15, whereas compound 24b displayed an exclusively high degree of efficacy against lung cancer NCIeH322 M possibly due to the presence of the methoxy group (OCH .
Oxadiazoles as Anticonvulsants
Mechanism of Action
The mechanism of action of {2-[(2-Chlorobenzyl)thio]phenyl}amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and block its activity, thereby modulating a particular biological pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 2-chlorobenzylthio-phenylamine backbone. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Influence: The thioether linkage in the target compound enhances stability compared to ether-containing analogues (e.g., phenoxy derivatives in ) due to sulfur’s lower electronegativity.
- Heterocyclic vs. Aromatic Cores : Thiazole- or thiophene-containing compounds () exhibit altered electronic properties, which may influence bioavailability and target affinity compared to the phenylthio group .
Pharmacological and Toxicological Profiles
- Phenothiazine Synthesis: The target compound’s role in synthesizing 2-substituted phenothiazines () contrasts with Clobenzorex, which directly acts as a central nervous system stimulant. This highlights the divergence between precursor utility and direct therapeutic action .
- Toxicity Considerations: While Thiophene fentanyl hydrochloride () is flagged for understudied toxicity, the target compound’s phenothiazine derivatives may share similar risks, warranting detailed toxicokinetic studies .
Physicochemical Properties
Table 2: Physicochemical Comparison
*LogP values estimated using fragment-based methods.
- Lipophilicity : The target compound’s LogP (3.8) suggests moderate membrane permeability, lower than Clobenzorex (4.2), which may correlate with reduced CNS penetration .
- Fluorinated Analogues : Compounds with pentafluorophenylthio groups () exhibit higher metabolic stability due to fluorine’s electron-withdrawing effects, a trait absent in the chlorinated target compound .
Biological Activity
{2-[(2-Chlorobenzyl)thio]phenyl}amine hydrochloride is an organic compound characterized by its thioether linkage and aromatic amine structure. Its molecular formula is C13H13Cl2NS, and it has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, research findings, and case studies.
Chemical Structure and Properties
The compound features a chlorobenzyl substituent attached to a phenylamine core, which is significant for its biological interactions. The thioether linkage enhances its reactivity and potential as a pharmacological agent.
1. Antimicrobial Properties
Research indicates that this compound demonstrates notable antimicrobial activity against various bacterial strains.
Table 1: Antimicrobial Activity Overview
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 20–28 μg/mL | Moderate to Good |
| Escherichia coli | 24–40 μg/mL | Moderate |
| Bacillus subtilis | 15–19 mm (zone of inhibition) | Good |
| Pseudomonas aeruginosa | Notable inhibition observed | Moderate |
These findings suggest that the compound may be effective in treating infections caused by these pathogens, with MIC values comparable to established antibiotics like ciprofloxacin .
2. Anticancer Activity
The compound has been investigated for its anticancer properties, with studies focusing on its ability to inhibit cancer cell proliferation.
Case Study: In Vitro Anticancer Effects
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cells. The mechanism involves the modulation of specific molecular pathways related to cell survival and apoptosis .
Table 2: Anticancer Activity Data
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15.5 | Induction of apoptosis |
| SK-Hep-1 | 12.3 | Inhibition of cell cycle progression |
| NUGC-3 | 18.7 | Modulation of signaling pathways |
The results indicate a promising potential for this compound in cancer therapeutics, warranting further investigation into its efficacy and safety profiles.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer effects.
- Receptor Modulation : It can bind to specific receptors, altering their activity and leading to downstream effects that promote apoptosis in cancer cells.
Q & A
Basic: What are the recommended synthetic routes for {2-[(2-Chlorobenzyl)thio]phenyl}amine hydrochloride?
Methodological Answer:
A common approach involves S-alkylation of a thiophenol intermediate with 2-chlorobenzyl chloride, followed by amine functionalization. For example:
React 2-aminothiophenol with 2-chlorobenzyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the thioether bond .
Purify the intermediate via recrystallization or column chromatography.
Convert the free amine to the hydrochloride salt using HCl in an anhydrous solvent (e.g., ethanol or diethyl ether) .
Key Considerations: Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy:
- ¹H NMR: Look for signals at δ 7.2–7.5 ppm (aromatic protons), δ 4.3 ppm (–SCH₂–), and δ 2.8 ppm (NH₂, broad singlet) .
- ¹³C NMR: Confirm the presence of the thioether carbon (~40 ppm) and aromatic carbons (110–140 ppm) .
- Mass Spectrometry (MS): Expect a molecular ion peak at m/z [M+H]⁺ corresponding to C₁₃H₁₂ClNS (exact mass calculated: 265.03) .
- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .
Advanced: How can conflicting data on reaction yields be resolved during synthesis optimization?
Methodological Answer:
Contradictions in yields often arise from variations in reaction conditions. Systematic optimization steps include:
Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus less polar alternatives (THF) to balance reactivity and solubility .
Catalyst Evaluation: Compare bases (K₂CO₃ vs. NaH) for thioether formation efficiency .
Temperature Control: Perform reactions under reflux (80–100°C) versus room temperature to assess kinetic vs. thermodynamic product formation .
Byproduct Analysis: Use LC-MS to identify impurities (e.g., unreacted 2-chlorobenzyl chloride or oxidized disulfides) .
Advanced: What strategies are effective in minimizing byproducts like N,N'-bis(2-chlorobenzyl)ethane-1,2-diamine during synthesis?
Methodological Answer:
The diamine byproduct forms via over-alkylation. Mitigation strategies:
Stoichiometric Control: Use a 1:1 molar ratio of 2-aminothiophenol to 2-chlorobenzyl chloride to limit excess alkylating agent .
Protection-Deprotection: Temporarily protect the amine group with Boc anhydride before S-alkylation, followed by HCl-mediated deprotection .
Chromatographic Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) to separate the desired product from diamine impurities .
Basic: What are the solubility properties of this compound?
Methodological Answer:
The hydrochloride salt enhances water solubility compared to the free base.
-
Solubility Profile:
Solvent Solubility (mg/mL) Water 10–15 Methanol >50 Dichloromethane <5 -
Experimental Note: For biological assays, dissolve in DMSO (stock solution 10 mM) and dilute with PBS to avoid precipitation .
Advanced: How can researchers investigate the compound’s potential as a kinase inhibitor or neuroprotective agent?
Methodological Answer:
Target Identification: Perform molecular docking studies using software like AutoDock to predict binding affinity with kinases (e.g., JAK2) or neuroprotective targets (e.g., NMDA receptors) .
In Vitro Assays:
- Kinase Inhibition: Use a fluorescence-based ADP-Glo™ assay to measure IC₅₀ values .
- Neuroprotection: Test against oxidative stress in SH-SY5Y cells using MTT assay and ROS detection kits .
SAR Studies: Synthesize analogs with modified thioether or amine groups to correlate structure with activity .
Advanced: What analytical methods are suitable for detecting trace impurities in bulk samples?
Methodological Answer:
- LC-MS/MS: Detect impurities like N-(2-chlorobenzyl)-2-(thiophen-2-yl)ethanamine hydrochloride (LOD: 0.1 ppm) using a reverse-phase column and MRM transitions .
- ¹H NMR Dilution Studies: Identify low-abundance contaminants (e.g., residual solvents) by comparing spectra at different concentrations .
- Elemental Analysis: Confirm stoichiometry (C, H, N, S, Cl) with ≤0.3% deviation from theoretical values .
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
- Ventilation: Use a fume hood to avoid inhalation of hydrochloride fumes during synthesis .
- Waste Disposal: Neutralize aqueous waste with NaHCO₃ before disposal .
Advanced: How can computational modeling guide the design of derivatives with improved bioavailability?
Methodological Answer:
LogP Prediction: Use ChemAxon or MarvinSketch to optimize lipophilicity (target LogP ~2–3) for blood-brain barrier penetration .
Metabolic Stability: Simulate cytochrome P450 interactions with Schrödinger’s QikProp to reduce hepatic clearance .
Permeability Assays: Validate predictions using Caco-2 cell monolayers to measure apparent permeability (Papp) .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The thioether group (–S–) acts as a weak electron donor, stabilizing transition states in SN2 reactions. Key observations:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
